4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
CAS No.:
Cat. No.: VC20187116
Molecular Formula: C9H17ClN2O2
Molecular Weight: 220.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17ClN2O2 |
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Molecular Weight | 220.69 g/mol |
IUPAC Name | 4-methyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H16N2O2.ClH/c1-7-6-13-9(12)11(7)8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3;1H |
Standard InChI Key | SMIWXNDKYBLPDJ-UHFFFAOYSA-N |
Canonical SMILES | CC1COC(=O)N1C2CCNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound combines an oxazolidinone core (a five-membered ring containing oxygen and nitrogen) with a piperidine moiety (a six-membered nitrogen-containing ring). Key structural features include:
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Oxazolidinone ring: Provides rigidity and hydrogen-bonding capacity.
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Piperidine substituent: Enhances interaction with biological targets through basic nitrogen.
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Methyl group at position 4: Modulates electronic and steric properties .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₇ClN₂O₂ | |
Molecular weight | 220.7 g/mol | |
Solubility | High in polar solvents (HCl salt) | |
LogP (predicted) | 1.2–1.8 |
The hydrochloride salt form improves bioavailability by increasing water solubility, a critical factor for drug candidates .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing:
Enzyme Inhibition
Piperidine derivatives are potent inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a target in tuberculosis therapy .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
The 4-methyl group optimizes lipophilicity and target engagement compared to bulkier substituents .
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